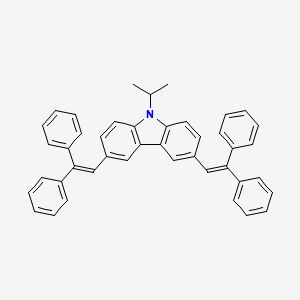
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole
概要
説明
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Diphenylethenyl Groups: The diphenylethenyl groups are introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Introduction of the Isopropyl Group: The isopropyl group is added through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and catalysts are optimized for maximum efficiency.
Purification: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Various substituted carbazole compounds depending on the reagents used.
科学的研究の応用
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, influencing various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
3,6-Diphenyl-9H-carbazole: Lacks the diphenylethenyl groups, resulting in different chemical properties.
9-Isopropyl-9H-carbazole: Similar core structure but without the diphenylethenyl substitutions.
3,6-Di-tert-butyl-9H-carbazole: Substituted with tert-butyl groups instead of diphenylethenyl groups.
Uniqueness
3,6-bis-(2,2-Diphenylethenyl)-9-(1-methylethyl)-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it valuable for specialized applications in materials science and medicinal chemistry.
特性
IUPAC Name |
3,6-bis(2,2-diphenylethenyl)-9-propan-2-ylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H35N/c1-31(2)44-42-25-23-32(27-38(34-15-7-3-8-16-34)35-17-9-4-10-18-35)29-40(42)41-30-33(24-26-43(41)44)28-39(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-31H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVQVBYBSNLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H35N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596609 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200697-94-5 | |
| Record name | 3,6-Bis(2,2-diphenylethenyl)-9-(propan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-hydroxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3367817.png)
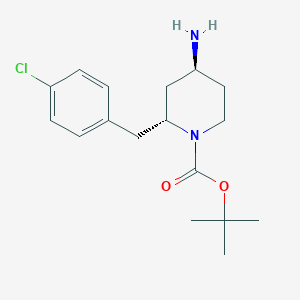
![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)
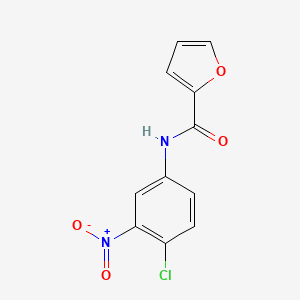
![5,6,7,8-Tetrahydro-pyrazolo[1,5-a]azepin-4-one](/img/structure/B3367833.png)
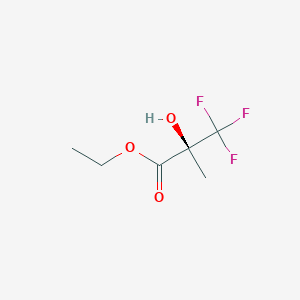

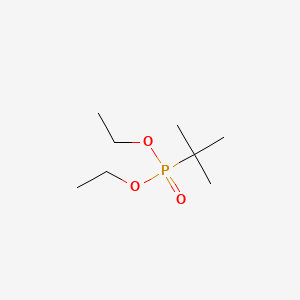
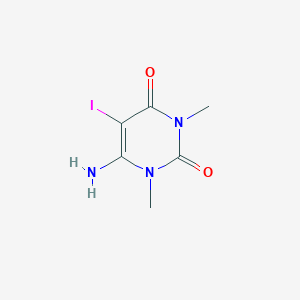


![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)

